2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline core and a tetrahydroquinoline moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. The process begins with the preparation of the isoindoline and tetrahydroquinoline intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 1,3-dioxoisoindolin-2-yl pivalate
Uniqueness
Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide stands out due to its unique combination of the isoindoline and tetrahydroquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-12-31(29,30)25-11-5-6-15-13-16(9-10-19(15)25)23-20(26)14-24-21(27)17-7-3-4-8-18(17)22(24)28/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAKPWUWLYCGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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